molecular formula C8H6BrFO B2677848 3-Bromo-2-fluoro-6-methylbenzaldehyde CAS No. 1518000-45-7

3-Bromo-2-fluoro-6-methylbenzaldehyde

Cat. No.: B2677848
CAS No.: 1518000-45-7
M. Wt: 217.037
InChI Key: OASJMFLMYLFOES-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-methylbenzaldehyde (CAS 1518000-45-7) is a versatile benzaldehyde derivative of high interest in organic synthesis and pharmaceutical research. With the molecular formula C8H6BrFO and a molecular weight of 217.04 g/mol, this compound serves as a key synthetic intermediate . Its structure, featuring bromo and fluoro substituents adjacent to the formyl group on a methylbenzene ring, makes it a valuable building block for the construction of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and functional materials . The specific arrangement of halogen atoms allows for selective further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling rapid diversification of chemical libraries for drug discovery programs. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by trained personnel in a suitably controlled laboratory environment. Please consult the product's Safety Data Sheet (SDS) for comprehensive hazard information. The compound requires cold-chain transportation and storage under an inert atmosphere at 2-8°C to ensure its stability and longevity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-fluoro-6-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASJMFLMYLFOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Strategic Applications As a Synthetic Building Block

Construction of Substituted Benzoic Acids and Benzyl (B1604629) Alcohols

The aldehyde functional group in 3-Bromo-2-fluoro-6-methylbenzaldehyde serves as a convenient precursor for the synthesis of the corresponding benzoic acid and benzyl alcohol derivatives. These transformations are fundamental in organic synthesis, providing access to compounds with different reactivity and potential applications.

Oxidation to 3-Bromo-2-fluoro-6-methylbenzoic acid:

The oxidation of benzaldehydes to benzoic acids is a common and efficient transformation. Various oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO4) and potassium dichromate (K2Cr2O7) to milder reagents. ncert.nic.inchemijournal.com For substrates sensitive to harsh conditions, milder oxidants are preferable to avoid unwanted side reactions. The oxidation of this compound to 3-Bromo-2-fluoro-6-methylbenzoic acid can be achieved using reagents such as pyridinium (B92312) chlorochromate (PCC) or under phase transfer catalysis conditions with dichromate, which often provides high yields and cleaner reactions. chemijournal.comresearchgate.net The resulting benzoic acid derivative is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.

Reduction to (3-Bromo-2-fluoro-6-methyl)benzyl alcohol:

The reduction of the aldehyde group to a primary alcohol is another key transformation. This can be readily accomplished using a variety of reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). ncert.nic.in These reagents are highly efficient in reducing aldehydes and ketones. For the conversion of this compound to (3-Bromo-2-fluoro-6-methyl)benzyl alcohol, sodium borohydride in an alcoholic solvent is a mild and effective choice, typically affording the desired product in high yield. researchgate.netresearchgate.net The resulting benzyl alcohol can be used in the synthesis of ethers, esters, and as a precursor for further functionalization.

TransformationProductReagents and Conditions
Oxidation3-Bromo-2-fluoro-6-methylbenzoic acidKMnO4, K2Cr2O7, or milder oxidants like PCC. ncert.nic.inchemijournal.comresearchgate.net
Reduction(3-Bromo-2-fluoro-6-methyl)benzyl alcoholNaBH4 in an alcohol solvent or LiAlH4. ncert.nic.inresearchgate.netresearchgate.net

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The aldehyde functionality of this compound makes it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.

Formation of Pyridines and Quinolines

Quinolines: The Friedländer annulation is a powerful method for the synthesis of quinolines, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.org While direct examples using this compound are not prevalent in the literature, its regioisomer, 6-Bromo-2-fluoro-3-methylbenzaldehyde, has been successfully employed in the Friedländer condensation to afford bidentate and tridentate 6-bromoquinoline (B19933) derivatives. This suggests that this compound could similarly react with appropriate ketones or other carbonyl compounds in the presence of a base or acid catalyst to yield substituted quinolines. The steric and electronic effects of the substituents on the benzaldehyde (B42025) would influence the regioselectivity of the cyclization.

Pyridines: The synthesis of pyridines often involves the condensation of aldehydes with ammonia (B1221849) or amines and a dicarbonyl compound or its equivalent. pharmaguideline.comorganic-chemistry.org For instance, the Hantzsch pyridine (B92270) synthesis and its variations utilize an aldehyde, two equivalents of a β-ketoester, and a nitrogen source. pharmaguideline.com this compound can serve as the aldehyde component in such reactions, leading to the formation of highly substituted dihydropyridine (B1217469) rings, which can then be oxidized to the corresponding pyridines.

Synthesis of Imines and their Derivatives

The reaction of aldehydes with primary amines to form imines (Schiff bases) is a fundamental and reversible reaction in organic chemistry. youtube.comthieme-connect.de this compound readily undergoes condensation with a wide range of primary amines to form the corresponding N-substituted imines. organic-chemistry.org This reaction is typically catalyzed by acid and often requires the removal of water to drive the equilibrium towards the product. youtube.com The resulting imines are versatile intermediates themselves and can be reduced to secondary amines or used in various cycloaddition and nucleophilic addition reactions to generate more complex nitrogen-containing molecules. nih.gov

Heterocyclic ScaffoldSynthetic MethodRole of this compound
QuinolinesFriedländer Annulation organic-chemistry.orgReactant with an ortho-aminoaryl ketone/aldehyde.
PyridinesHantzsch Synthesis and variations pharmaguideline.comorganic-chemistry.orgAldehyde component in condensation reactions.
IminesCondensation with primary amines youtube.comthieme-connect.deElectrophilic partner in imine formation.

Precursor in Multi-Step Total Synthesis of Complex Organic Molecules

Substituted benzaldehydes are crucial building blocks in the total synthesis of complex natural products and other biologically active molecules. The unique combination of functional groups in this compound makes it a potentially valuable starting material for such endeavors. While specific examples of its use in total synthesis are not widely reported, its structural motifs are present in various complex molecules. The bromo and fluoro substituents can be exploited in cross-coupling reactions (e.g., Suzuki, Stille, Heck) to build more complex carbon skeletons. The aldehyde can be used for chain elongation or for the introduction of other functional groups. For instance, a Wittig reaction on the aldehyde could introduce a carbon-carbon double bond, which could then be further elaborated.

Development of Novel Organic Materials and Functional Molecules

The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, lipophilicity, and metabolic stability. nih.govnih.gov This has led to the widespread use of fluorinated building blocks in the design of novel organic materials for electronic and optoelectronic applications. rsc.org The presence of both bromine and fluorine in this compound makes it an attractive precursor for the synthesis of such materials. The bromo group can serve as a handle for cross-coupling reactions to extend the conjugation of the system, a key requirement for many organic electronic materials. The aldehyde group can be used to introduce other functionalities or to attach the molecule to a polymer backbone. For example, condensation reactions of the aldehyde could lead to the formation of conjugated polymers or molecular switches.

Synthesis of Radiolabeled Analogs for Research Applications

Radiolabeled compounds are indispensable tools in drug discovery and development, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov The introduction of a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), allows for the non-invasive study of the pharmacokinetics and pharmacodynamics of a drug candidate. nih.gov

The synthesis of radiolabeled analogs often involves late-stage functionalization, where the radioisotope is introduced in one of the final steps of the synthesis. openmedscience.comnih.gov this compound could serve as a precursor for the synthesis of such radiolabeled tracers. For example, the bromo substituent could be replaced with a radioisotope via a suitable precursor. Alternatively, the aldehyde functionality could be used to introduce a radiolabeled group. For instance, a Wittig reaction with a radiolabeled phosphonium (B103445) ylide could be employed to introduce a carbon-11 or carbon-14 (B1195169) label. acs.orgrsc.org Furthermore, the development of methods for the direct ¹⁸F-labeling of aromatic rings could potentially allow for the synthesis of ¹⁸F-labeled analogs of this compound for PET imaging studies. mdpi.com

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No experimental NMR data was found for 3-Bromo-2-fluoro-6-methylbenzaldehyde. A complete structural elucidation using this technique requires specific chemical shifts and coupling constants.

Proton (¹H) NMR Spectroscopy for Aldehyde and Aromatic Protons

Specific data on the chemical shifts (δ) and coupling constants (J) for the aldehyde and aromatic protons of this compound are not available in the public domain.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectral data, which is crucial for identifying the chemical environment of each carbon atom in the molecule's framework, could not be sourced.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment

Information regarding the ¹⁹F NMR spectrum, which would provide key insights into the electronic environment of the fluorine atom, is not documented in available resources.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

No IR or Raman spectra have been published for this compound. This data would be necessary to identify the characteristic vibrational frequencies of its functional groups, such as the carbonyl (C=O) stretch of the aldehyde and the carbon-halogen (C-Br, C-F) bonds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Studies

While the exact molecular weight is known, experimental HRMS data, including accurate mass measurements and fragmentation patterns, could not be found. This information is vital for confirming the elemental composition and elucidating the compound's structure under mass spectrometric conditions.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

There is no evidence of a crystal structure determination for this compound. X-ray crystallographic analysis would provide definitive information on its solid-state conformation, bond lengths, and bond angles.

Advanced Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

The synthesis of specialty chemicals such as this compound necessitates robust analytical methodologies to ensure the desired product is obtained with high purity and to monitor the progress of the chemical reaction in real-time. Advanced chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are indispensable tools for these purposes. While specific application notes for this compound are not extensively available in public literature, established methods for analogous substituted benzaldehydes provide a strong framework for developing effective analytical protocols.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purity assessment of this compound, allowing for the separation of the main compound from starting materials, by-products, and other impurities. A typical RP-HPLC method would utilize a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds.

Illustrative HPLC Method Parameters:

A hypothetical, yet scientifically plausible, HPLC method for the analysis of this compound is outlined below. The parameters are based on common practices for the analysis of substituted benzaldehydes.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-25 min: 80-40% B25-30 min: 40% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Expected Retention Times and Purity Analysis:

In a typical synthesis, one might expect to see the starting materials, intermediates, the final product, and potential impurities. The retention times would vary based on the polarity of each compound.

CompoundExpected Retention Time (min)Purity (%)
Starting Material (e.g., a brominated precursor)5.2< 0.1
Intermediate8.70.5
This compound 12.5 99.2
Impurity (e.g., an over-brominated species)14.80.2

This method would be invaluable for in-process control, allowing chemists to monitor the disappearance of starting materials and the formation of the product. For final product quality control, this HPLC method can provide a precise quantification of the purity of this compound.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. A low thermal mass gas chromatography (LTM GC) method, which allows for rapid temperature programming, has been shown to be effective for the separation of isomers of bromofluoro benzaldehydes. rsc.org This suggests that a similar approach would be highly suitable for the analysis of this compound.

Illustrative GC Method Parameters:

The following table outlines a potential GC method for the analysis of this compound, based on methods developed for similar compounds. rsc.org

ParameterCondition
Column DB-624, 30 m x 0.25 mm, 1.4 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) at 280 °C
Oven Program Initial: 60 °C for 2 minRamp: 20 °C/min to 240 °CHold: 5 min at 240 °C
Injection Volume & Split 1 µL, 50:1 split ratio

Method Validation and Performance:

For a method to be considered reliable, it must be validated. Based on studies of similar compounds, a validated GC method for this compound would be expected to demonstrate the following performance characteristics rsc.org:

Validation ParameterExpected Result
Linearity (Correlation Coefficient) > 0.999
Limit of Detection (LoD) ~0.4 ppm
Limit of Quantitation (LoQ) ~1.2 ppm
Accuracy (Recovery) 93.7% - 107.7%

This high level of sensitivity and accuracy makes GC an excellent choice for detecting trace impurities and for the final purity assessment of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique that is well-suited for real-time reaction monitoring. By spotting a small amount of the reaction mixture onto a TLC plate and eluting it with an appropriate solvent system, the progress of the reaction can be qualitatively assessed.

Illustrative TLC Method:

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase 9:1 Hexane:Ethyl Acetate
Visualization UV light at 254 nm, or staining with potassium permanganate (B83412)

Interpreting TLC Results for Reaction Monitoring:

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product, this compound, will become more prominent. The formation of any by-products can also be observed as additional spots. The retention factor (Rf) values help in identifying the different components.

CompoundExpected Rf Value
Starting Material~0.7
This compound ~0.4
By-product~0.2

By comparing the TLC of the reaction mixture to that of the starting material and a pure sample of the product, a chemist can quickly determine the extent of the reaction and decide when to proceed with the work-up.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Spectra

Density Functional Theory (DFT) is a robust computational method for predicting the molecular geometry and vibrational frequencies of organic molecules. For "3-Bromo-2-fluoro-6-methylbenzaldehyde," DFT calculations, likely employing a basis set such as 6-311++G(d,p), would be utilized to determine the most stable three-dimensional arrangement of its atoms. The optimized geometry is expected to feature a planar benzaldehyde (B42025) core, with the substituents—bromo, fluoro, and methyl groups—influencing the bond lengths and angles of the benzene (B151609) ring. The presence of the ortho-fluoro and ortho-methyl groups to the aldehyde function introduces steric and electronic effects that dictate the preferred orientation of the aldehyde group. In similar 2-fluorobenzaldehyde systems, a significant energy difference is often observed between the O-trans and O-cis conformers, with the O-trans (where the carbonyl oxygen is directed away from the fluorine atom) typically being more stable due to the mitigation of steric hindrance and electrostatic repulsion.

The vibrational spectrum, calculated via DFT, provides theoretical frequencies for the fundamental modes of vibration. These theoretical spectra can be correlated with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure. Key vibrational modes for "this compound" would include the C=O stretching of the aldehyde group, C-H stretching and bending modes of the aromatic ring and methyl group, C-F stretching, and C-Br stretching vibrations.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted Value
C=O Bond Length~1.21 Å
C-F Bond Length~1.35 Å
C-Br Bond Length~1.90 Å
C-C (aromatic) Bond Lengths~1.39 - 1.41 Å
C-C-O Bond Angle~124°
C-C-F Bond Angle~119°
C-C-Br Bond Angle~121°

Note: The values in this table are estimations based on typical DFT results for similarly substituted benzaldehydes and have not been specifically calculated for this molecule in the absence of direct literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic behavior and reactivity of a molecule. For "this compound," the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is likely centered on the electron-withdrawing aldehyde group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Predicted Frontier Orbital Energies and Related Descriptors for this compound

DescriptorPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -2.0 eV
HOMO-LUMO Gap~ 4.5 eV
Ionization Potential~ 6.5 eV
Electron Affinity~ 2.0 eV

Note: These values are estimations based on typical quantum chemical calculation results for halogenated and methylated benzaldehydes and are intended to be illustrative.

Prediction of Chemical Reactivity and Selectivity Parameters

From the HOMO and LUMO energies, various chemical reactivity and selectivity parameters can be derived. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated. These parameters are instrumental in predicting how "this compound" will behave in chemical reactions. The distribution of the electrostatic potential on the molecular surface can also be mapped to identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). The carbonyl oxygen is expected to be a region of high negative potential, while the aldehyde hydrogen and the carbon atom of the carbonyl group will exhibit a positive potential.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of "this compound," including its conformational flexibility and how it interacts with other molecules. While DFT provides information on static structures, MD simulations allow for the exploration of the molecule's movement over time at a given temperature. This is particularly useful for understanding the conformational landscape, such as the rotation of the aldehyde and methyl groups. For a molecule like this, MD simulations could reveal the preferred orientations of the substituents and the energy barriers between different conformations. Furthermore, simulations in the presence of solvent molecules or other interacting species can elucidate the nature and strength of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which are critical in condensed phases.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving "this compound." By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition state structures. For example, in a nucleophilic addition to the carbonyl group, theoretical calculations can determine the geometry and energy of the transition state, providing insights into the reaction's feasibility and kinetics. The activation energy barrier, calculated as the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. Such studies can also shed light on the regioselectivity and stereoselectivity of reactions involving this molecule.

Theoretical Studies on Non-Linear Optical Properties

The study of non-linear optical properties is a significant area of research for organic molecules, as these properties are crucial for applications in optoelectronics, including optical data storage and image processing. nih.gov Theoretical investigations in this field, often employing Density Functional Theory (DFT), are utilized to calculate molecular parameters such as polarizability and hyperpolarizability, which are indicators of a material's NLO response. researchgate.net For instance, studies on analogous compounds like 2-chloro-6-fluorobenzaldehyde have involved quantum mechanical calculations to determine these properties. researchgate.net

However, without direct computational analysis of this compound, any discussion of its specific first or third-order NLO properties, including hyperpolarizability, would be speculative. The electronic and structural characteristics of a molecule, such as the nature and position of substituent groups on the benzene ring, play a pivotal role in determining its NLO response. nih.gov Therefore, dedicated theoretical studies are necessary to elucidate the potential of this compound for applications in non-linear optics.

Given the absence of specific research findings, no data on the non-linear optical properties of this compound can be presented.

Future Directions and Emerging Research Avenues in 3 Bromo 2 Fluoro 6 Methylbenzaldehyde Chemistry

Exploration of Unexplored Reactivity Patterns and Novel Functionalizations

The inherent electronic and steric properties of 3-Bromo-2-fluoro-6-methylbenzaldehyde, imparted by its distinct substituents, suggest a rich and largely unexplored reactivity profile. Future research will likely focus on leveraging the interplay between the electron-withdrawing nature of the fluorine and bromine atoms and the electron-donating character of the methyl group, which collectively influence the reactivity of the aldehyde and the aromatic ring.

Key Research Thrusts:

Orthogonal Functionalization: A primary avenue of investigation will be the development of selective, or "orthogonal," functionalization strategies. The presence of both bromine and fluorine atoms offers opportunities for differential reactivity in cross-coupling reactions. For instance, conditions could be optimized for the selective Suzuki, Sonogashira, or Buchwald-Hartwig amination at the C-Br bond, leaving the C-F bond intact for subsequent transformations. Conversely, specialized catalytic systems could be developed to activate the typically more inert C-F bond.

Novel Aldehyde Transformations: Beyond standard aldehyde chemistry, research could explore novel transformations of the formyl group that are influenced by the adjacent fluorine and methyl substituents. These could include asymmetric additions, multicomponent reactions, and catalytic decarbonylative couplings, where the electronic environment of the aldehyde could lead to unique reactivity and selectivity.

Directed C-H Functionalization: The steric and electronic influence of the substituents could be harnessed to direct C-H functionalization at the remaining unsubstituted positions on the aromatic ring. This would provide a highly atom-economical route to more complex derivatives, avoiding the need for pre-functionalized starting materials.

Anticipated Research Findings:

Detailed mechanistic studies, employing both experimental and computational methods, will be crucial to understanding the nuanced reactivity of this molecule. It is anticipated that these investigations will uncover novel reaction pathways and provide access to a diverse library of polysubstituted aromatic compounds that are currently difficult to synthesize.

Integration into Flow Chemistry and Microreactor Systems for Scalable Synthesis

The translation of novel synthetic methods from the laboratory to industrial-scale production is a significant challenge. Flow chemistry and microreactor technologies offer powerful solutions for achieving scalable, safe, and efficient synthesis. The application of these technologies to the chemistry of this compound represents a promising future direction.

Advantages of Flow Chemistry for this System:

Enhanced Reaction Control: Microreactors provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This is particularly advantageous for highly exothermic or fast reactions involving this compound, potentially leading to improved yields and selectivities.

Safe Handling of Hazardous Reagents: The synthesis and functionalization of this compound may involve hazardous reagents or intermediates. The small reaction volumes and contained environment of microreactors significantly enhance safety by minimizing the risks associated with handling such substances.

Facilitated Multi-step Synthesis: Flow systems can be designed to telescope multiple reaction steps into a continuous sequence, eliminating the need for isolation and purification of intermediates. This could streamline the synthesis of complex molecules derived from this compound.

Future research in this area will focus on developing and optimizing continuous-flow protocols for the key transformations of this compound, including its synthesis and subsequent functionalization reactions.

Development of Sustainable and Atom-Economical Catalytic Transformations

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will undoubtedly be influenced by the drive for more sustainable and atom-economical processes.

Key Areas for Sustainable Chemistry Research:

Catalyst Development: A major focus will be the development of highly efficient and recyclable catalysts for the transformations of this compound. This includes the use of earth-abundant metal catalysts as alternatives to precious metals, as well as the exploration of organocatalysis and biocatalysis.

Atom-Economical Reactions: Research will aim to develop reactions that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. Examples include C-H activation, addition reactions, and multicomponent reactions.

Use of Greener Solvents and Reaction Conditions: Efforts will be made to replace hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents. Additionally, the development of reactions that can be performed under milder conditions (e.g., lower temperatures and pressures) will be a priority.

By embracing these principles, the future synthesis and application of this compound can be achieved with a reduced environmental footprint.

Application in Supramolecular Chemistry and Self-Assembly Processes

The presence of halogen atoms (bromine and fluorine) on the this compound scaffold opens up intriguing possibilities for its application in supramolecular chemistry and crystal engineering. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is a powerful tool for directing the self-assembly of molecules into well-defined architectures.

Potential Supramolecular Applications:

Halogen-Bonded Co-crystals: this compound could be used as a halogen bond donor to co-crystallize with a variety of halogen bond acceptors, leading to the formation of novel crystalline materials with tailored properties. The interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding and π-stacking, could be explored to control the packing of molecules in the solid state.

Liquid Crystals: The rigid, anisotropic shape of derivatives of this compound could make them suitable candidates for the design of new liquid crystalline materials. The directionality of halogen bonding could be used to induce and control the alignment of molecules in the liquid crystalline phase.

Self-Assembled Monolayers: Functionalized derivatives of this compound could be designed to self-assemble on surfaces, forming ordered monolayers with specific chemical and physical properties. These could have applications in areas such as sensing, catalysis, and electronics.

Future research in this domain will involve the systematic investigation of the halogen bonding capabilities of this compound and its derivatives, with the aim of creating new functional materials based on predictable self-assembly.

Design and Synthesis of Advanced Scaffolds for Chemical Biology Probes (excluding biological activity)

The development of sophisticated molecular tools is essential for probing and understanding complex biological systems. The unique structural features of this compound make it an attractive starting point for the design and synthesis of advanced scaffolds for chemical biology probes. While the biological activity of these probes is beyond the scope of this discussion, their chemical design and synthesis represent a significant research avenue.

Strategies for Probe Development:

Linker Installation: The bromine atom provides a convenient handle for the introduction of various linker groups via cross-coupling reactions. These linkers can then be used to attach reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of biomolecules.

Modulation of Physicochemical Properties: The fluorine and methyl groups can be used to fine-tune the physicochemical properties of the resulting probes, such as their solubility, lipophilicity, and metabolic stability. This is crucial for ensuring their suitability for use in complex biological environments.

Combinatorial Library Synthesis: The versatile reactivity of the this compound scaffold would enable the rapid synthesis of combinatorial libraries of probes with diverse structures. This would facilitate the screening and identification of probes with optimal properties for specific applications.

The focus of this research direction will be on the synthetic chemistry required to transform this compound into a range of structurally diverse and functionally equipped molecular probes, thereby providing the chemical biology community with a new toolkit for their investigations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-2-fluoro-6-methylbenzaldehyde, considering regioselectivity challenges in halogenated aromatics?

  • Methodological Answer : Directed ortho-metalation or halogen dance reactions are effective for introducing substituents at specific positions on the aromatic ring. For example, regioselective bromination can be achieved using Lewis acids like FeBr₃ to direct electrophilic substitution. The methyl and fluorine groups influence reactivity via steric and electronic effects, requiring careful optimization of reaction temperatures and stoichiometry .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (downfield shifts due to electron-withdrawing Br and F) and aldehyde protons (~9.8–10.0 ppm).
  • ¹⁹F NMR : A single peak near -110 ppm (typical for aryl fluorides).
  • IR Spectroscopy : Confirm the aldehyde group (C=O stretch ~1700 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 217.04 (C₈H₆BrFO⁺) .

Q. What purification strategies are recommended for this compound given its sensitivity to oxidation?

  • Methodological Answer : Use column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) under inert atmospheres (N₂/Ar). Recrystallization from ethanol at low temperatures (0–5°C) minimizes aldehyde degradation. Monitor purity via HPLC (>95% by area normalization) .

Advanced Research Questions

Q. How can contradictory data in cross-coupling reactions involving this compound be resolved?

  • Methodological Answer : Contradictions often arise from competing pathways (e.g., homocoupling vs. Suzuki-Miyaura coupling). Systematic analysis includes:

  • Screening catalyst systems (Pd(PPh₃)₄ vs. XPhos-Pd-G3).
  • Adjusting base strength (K₂CO₃ vs. Cs₂CO₃).
  • Monitoring reaction progress via TLC/GC-MS.
  • Computational modeling (DFT) to predict transition-state energies .

Q. What computational methods predict the reactivity of this compound in electrophilic aromatic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic attack sites. The methyl group directs para-substitution, while fluorine and bromine deactivate specific positions. Solvent effects (PCM models) refine predictions .

Q. How is this compound utilized in synthesizing bioactive heterocycles?

  • Methodological Answer : The aldehyde group facilitates condensation with amines to form Schiff bases, precursors to quinazolines or benzodiazepines. For example:

  • React with 2-aminopyridine to form imines, followed by cyclization (CuI catalysis) to yield fluorinated quinolines.
  • Use in Ugi reactions with isocyanides and carboxylic acids for diversity-oriented synthesis .

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